Methyl 3-(3-amino-4-bromo-1h-pyrazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-amino-4-bromo-1h-pyrazol-1-yl)propanoate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of an amino group and a bromine atom on the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-amino-4-bromo-1h-pyrazol-1-yl)propanoate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-4-bromo-1H-pyrazole with methyl acrylate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3-amino-4-bromo-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to a hydroxylamine.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted pyrazoles
- Nitro derivatives
- Hydroxylamine derivatives
- Schiff bases
Scientific Research Applications
Methyl 3-(3-amino-4-bromo-1h-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-amino-4-bromo-1h-pyrazol-1-yl)propanoate depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the amino and bromine groups can enhance its binding affinity and specificity for certain targets. The exact pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
- Methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate
- 4-Bromo-1H-pyrazole
- 3-Amino-1-methyl-1H-pyrazole
Comparison: Methyl 3-(3-amino-4-bromo-1h-pyrazol-1-yl)propanoate is unique due to the presence of both an amino group and a bromine atom on the pyrazole ring.
Properties
Molecular Formula |
C7H10BrN3O2 |
---|---|
Molecular Weight |
248.08 g/mol |
IUPAC Name |
methyl 3-(3-amino-4-bromopyrazol-1-yl)propanoate |
InChI |
InChI=1S/C7H10BrN3O2/c1-13-6(12)2-3-11-4-5(8)7(9)10-11/h4H,2-3H2,1H3,(H2,9,10) |
InChI Key |
BXGARYYSUOJIMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C=C(C(=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.